molecular formula C11H14O3 B109003 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone CAS No. 747414-17-1

1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

Cat. No. B109003
M. Wt: 194.23 g/mol
InChI Key: YFIAXNACMLJXRX-UHFFFAOYSA-N
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Patent
US08530469B2

Procedure details

To a mixture of 1-(2,4-dihydroxy-5-isopropyl-phenyl)-ethanone (3.2 g), acetonitrile (60 ml) and potassium carbonate (10.6 g) in a a 250 ml single neck RB flask equipped with a reflux condenser and a guard tube was added benzyl bromide (9.1 ml). The reaction mixture was refluxed (90° C.) for 16 h. The progress of the reaction was monitored by TLC (10% EtOAc/n-hexane, product Rf˜0.5). On completion, acetonitrile was removed under reduced pressure. Water (100 ml) was added to the residue obtained and the resulting mixture was extracted with ethyl acetate (200 ml). The organic layer was dried over sodium sulphate. The solvent was removed under reduced pressure to give a residue to which n-hexane (150 ml) was added to give the product.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Name
EtOAc n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]([CH:9]([CH3:11])[CH3:10])=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13].[C:15](#N)C.C(=O)([O-])[O-].[K+].[K+].[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.CCOC(C)=O.[CH3:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43]>>[CH2:24]([O:1][C:2]1[CH:7]=[C:6]([O:8][CH2:15][C:40]2[CH:39]=[CH:38][CH:43]=[CH:42][CH:41]=2)[C:5]([CH:9]([CH3:11])[CH3:10])=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
OC1=C(C=C(C(=C1)O)C(C)C)C(C)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
9.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
EtOAc n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and a guard tube
CUSTOM
Type
CUSTOM
Details
On completion, acetonitrile was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (100 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue to which n-hexane (150 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCC1=CC=CC=C1)C(C)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.